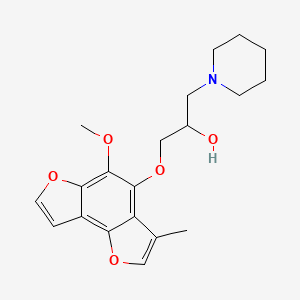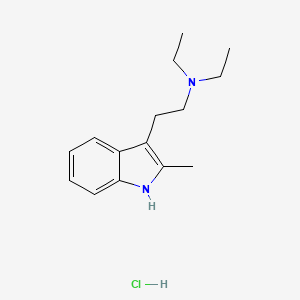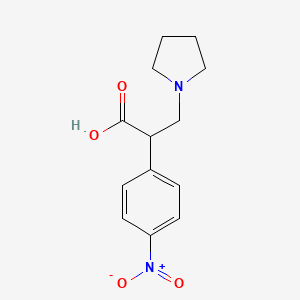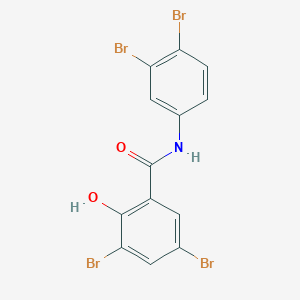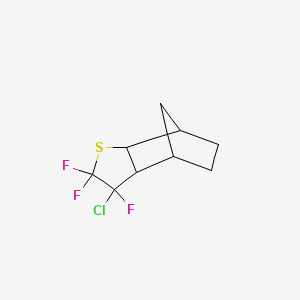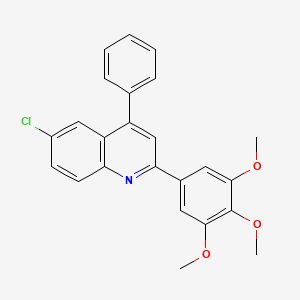
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline typically involves the use of copper salts and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source
化学反応の分析
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents.
Phenyl derivatives: These compounds share the phenyl group but differ in their core structures.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct biological activities and chemical properties .
特性
CAS番号 |
21923-49-9 |
|---|---|
分子式 |
C24H20ClNO3 |
分子量 |
405.9 g/mol |
IUPAC名 |
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline |
InChI |
InChI=1S/C24H20ClNO3/c1-27-22-11-16(12-23(28-2)24(22)29-3)21-14-18(15-7-5-4-6-8-15)19-13-17(25)9-10-20(19)26-21/h4-14H,1-3H3 |
InChIキー |
FSAIVDWVCUYMDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




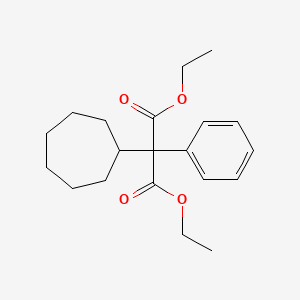
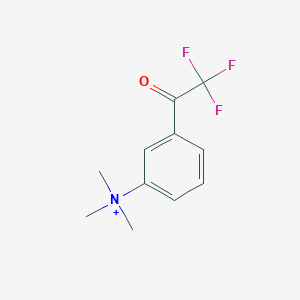
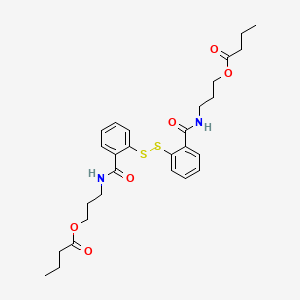
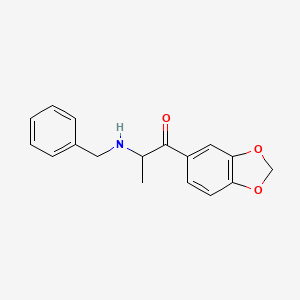
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)
